molecular formula C19H17N3O2S B2519376 Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-32-7

Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2519376
CAS No.: 338957-32-7
M. Wt: 351.42
InChI Key: HDWAGASDUIXBPP-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a triazine derivative characterized by a phenyl group at position 3, a 4-methylphenylsulfanyl moiety at position 5, and an ethoxycarbonyl substituent at position 4.

Properties

IUPAC Name

ethyl 5-(4-methylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-24-19(23)16-18(25-15-11-9-13(2)10-12-15)20-17(22-21-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWAGASDUIXBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Phenyl and 4-Methylphenylsulfanyl Groups: The phenyl and 4-methylphenylsulfanyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of a triazine intermediate with phenyl and 4-methylphenylsulfanyl halides in the presence of a base like potassium carbonate can yield the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The triazine ring and ester groups can be reduced under specific conditions. For example, catalytic hydrogenation can reduce the triazine ring, while lithium aluminum hydride can reduce the ester group to an alcohol.

    Substitution: The phenyl and 4-methylphenylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions, while nucleophilic substitutions can involve the replacement of halides with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation (Pd/C), lithium aluminum hydride.

    Substitution: Halides (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that triazine derivatives possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacteria including Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential : The compound's structural elements suggest potential anticancer activity. Research on related triazine derivatives has indicated their ability to inhibit cancer cell proliferation in various models .
  • Insecticidal Properties : Some studies suggest that triazine compounds can act as insecticides, providing a potential application in agrochemicals for pest control.

Antimicrobial Study

A study published in Molecules evaluated the antimicrobial activity of several triazine derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the triazine ring significantly enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Research

A comprehensive investigation into the anticancer properties of triazine derivatives was conducted by Siddiqui et al., where various compounds were synthesized and tested against human cancer cell lines. The study found that certain modifications led to increased cytotoxicity against breast and lung cancer cells, suggesting that this compound could also exhibit similar effects due to its structural characteristics .

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity. The sulfanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs of the target compound, highlighting differences in substituents and physicochemical parameters:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) References
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 4-methylphenylsulfanyl C₂₀H₁₉N₃O₂S 365.45 (predicted) 1.28 (predicted) 518.4 (predicted)
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 2,5-dimethylphenylsulfanyl C₂₀H₁₉N₃O₂S 365.45 1.28 518.4
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 4-bromophenylsulfanyl C₁₈H₁₄BrN₃O₂S 416.3 N/A N/A
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 2-chlorophenylsulfanyl C₁₈H₁₄ClN₃O₂S 387.84 N/A N/A
Ethyl 3-(4-methylphenyl)-5-[(3-trifluoromethylphenyl)sulfanyl]-1,2,4-triazine-6-carboxylate 3-trifluoromethylphenylsulfanyl C₂₀H₁₆F₃N₃O₂S 443.42 N/A N/A
Key Observations:
  • Electronic Effects : Substituents like bromine (electron-withdrawing) and methyl (electron-donating) influence reactivity. For example, the 4-bromophenyl analog (416.3 g/mol) exhibits higher molecular weight due to bromine’s atomic mass, while methyl groups enhance lipophilicity .
  • Thermal Stability : Predicted boiling points (~518°C) for methyl-substituted derivatives suggest high thermal stability, a trait valuable in materials science .
Reactivity Trends:
  • Electron-Withdrawing Groups: The trifluoromethylphenyl analog may exhibit enhanced electrophilicity at the triazine core, favoring reactions with nucleophiles like hydrazine or phenols.
  • Steric Hindrance: 2,6-Dichlorophenyl derivatives show reduced reactivity in substitution reactions due to steric bulk, as noted in failed reactions with isobutylamine .

Crystallographic and Spectroscopic Data

  • Crystal Structure : While direct data for the target compound is unavailable, related 1,3,4-thiadiazole derivatives (e.g., ) adopt butterfly-like conformations with near-planar aromatic rings, suggesting similar structural motifs in triazine analogs.
  • Spectroscopic Confirmation : IR and NMR data from confirm the presence of ester carbonyls (~1700 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm), critical for verifying synthetic success in analogs.

Biological Activity

Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O2S
  • Molecular Weight : 351.42 g/mol
  • CAS Number : 338957-17-8

The compound features a triazine ring and a sulfanyl group, which contribute to its unique chemical reactivity and potential biological activities. Its ethyl ester functional group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have shown that triazine derivatives can inhibit viral replication in various models. The compound's structure suggests potential interactions with viral enzymes or receptors, which could lead to effective antiviral agents against pathogens such as HIV and hepatitis C virus (HCV) .

Antimicrobial Activity

Triazine derivatives have also been explored for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of several bacterial strains. The presence of the sulfanyl group is believed to enhance its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

Study on Antiviral Activity

A study published in MDPI highlighted the antiviral potential of triazine derivatives against the tobacco mosaic virus (TMV). Compounds with structural similarities to this compound demonstrated varying degrees of efficacy, with some exhibiting EC50 values as low as 58.7 µg/mL . This suggests that modifications to the triazine structure can significantly influence antiviral potency.

Antimicrobial Efficacy

In another research effort focusing on antimicrobial activity, derivatives of ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain analogs showed substantial inhibition zones in agar diffusion tests, indicating their potential as broad-spectrum antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameMolecular FormulaBiological ActivityEC50/IC50 Values
This compoundC19H17N3O2SAntiviral & AntimicrobialEC50 = 58.7 µg/mL (TMV)
Ethyl 5-(2-chlorophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylateC19H17ClN3O2SAntiviralEC50 = TBD
Ethyl 5-(methylsulfanyl)-3-(phenyl)-1,2,4-triazine-6-carboxylateC19H19N3O2SAntimicrobialIC50 = TBD

This comparative analysis illustrates how slight modifications in substituents can lead to variations in biological activity.

Q & A

Q. What are the common synthetic routes for Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including cyclocondensation of thiourea derivatives with appropriate carbonyl precursors. For example, derivatives of 1,2,4-triazines are synthesized via reactions between ethyl carbazate and substituted phenyl isothiocyanates, followed by cyclization under acidic conditions. Optimization strategies include:

  • Reaction Time : Prolonged reaction times (e.g., 72 hours) improve yields by ensuring complete cyclization .
  • Catalysts : Acidic catalysts (e.g., HCl) enhance ring closure efficiency .
  • Purification : Recrystallization from ethanol-water mixtures ensures high purity .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
  • NMR Spectroscopy : 1^1H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm), while 13^13C NMR verifies the triazine backbone and ester groups .
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to validate the structure .

Q. How does the 4-methylphenyl sulfanyl group influence the compound’s physicochemical properties?

The 4-methylphenyl sulfanyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. This substituent also introduces steric effects that may modulate binding to hydrophobic pockets in biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenyl ring) affect biological activity?

Comparative studies of triazine derivatives reveal:

  • Electron-Withdrawing Groups (e.g., -Cl): Increase anti-proliferative activity by enhancing electrophilic interactions with target proteins .
  • Electron-Donating Groups (e.g., -OCH₃): Reduce activity due to decreased binding affinity .
  • Substituent Position : Para-substituted derivatives (e.g., 4-methylphenyl) show higher efficacy than meta-substituted analogs .
DerivativeSubstituentIC₅₀ (μM)Key Interaction
4-CH₃4-methyl12.3Hydrophobic
3-Cl3-chloro8.7H-bonding
4-OCH₃4-methoxy23.1Weak π-π stacking
Data adapted from structural-activity comparisons .

Q. What molecular docking techniques elucidate interactions with biological targets?

  • Docking Software : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases) by calculating binding energies and interaction modes .
  • Key Interactions : Hydrogen bonds with Asp86 and hydrophobic interactions with Leu123 in the ATP-binding pocket of target kinases are critical for anti-proliferative effects .
  • Validation : Molecular dynamics simulations (100 ns) assess stability of ligand-protein complexes .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?

  • Crystallization Issues : Low solubility in common solvents and polymorphism complicate crystal growth.
  • Solutions : Use mixed solvents (e.g., DMSO/water) and slow evaporation techniques. Single-crystal X-ray diffraction confirms a planar triazine core with dihedral angles <5° between aromatic rings, ensuring structural accuracy .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported biological activities (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability). Standardized protocols (e.g., MTT assay in triplicate) mitigate this .
  • SHELX Applications : For crystallography, SHELXL refines structural parameters, while SHELXS solves phase problems via direct methods .

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